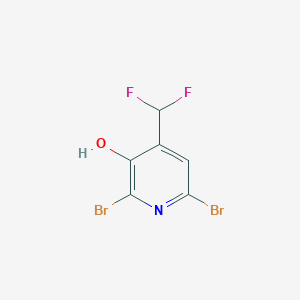

2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol

Description

Contextualization of Halogenated Pyridinols in Contemporary Chemical Research

Halogenated pyridinols represent a cornerstone class of heterocyclic compounds, commanding substantial attention in diverse fields of chemical science. The pyridine (B92270) ring, a ubiquitous scaffold in pharmaceuticals and agrochemicals, gains enhanced utility through halogenation. Bromine atoms, in particular, serve as versatile synthetic handles, enabling a wide array of subsequent transformations through cross-coupling reactions, nucleophilic substitutions, and metallation.

The incorporation of a hydroxyl group to form a pyridinol introduces another layer of functionality. The hydroxyl moiety can modulate the electronic properties of the pyridine ring, influence solubility and pharmacokinetic profiles through its hydrogen-bonding capabilities, and act as a site for further derivatization. Consequently, halogenated pyridinols are highly valued as intermediate building blocks for the synthesis of complex molecular architectures with tailored biological and material properties.

Significance and Rationale for the Investigation of 2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol

The specific structure of this compound combines three distinct functional motifs, each contributing to its potential significance and justifying a thorough investigation.

The 2,6-Dibromopyridine (B144722) Core : This arrangement provides two reactive bromine sites, offering the potential for sequential and site-selective functionalization. This dual reactivity is highly advantageous for creating libraries of compounds for structure-activity relationship (SAR) studies.

The 3-Hydroxyl Group : Positioned meta to the nitrogen and ortho/para to the bromine atoms, the hydroxyl group significantly influences the electron density of the ring and can direct or modulate the reactivity of the other positions. It also presents a key site for hydrogen bonding, which is critical for molecular recognition at biological targets.

The 4-Difluoromethyl Group (CHF₂) : The introduction of fluorinated groups is a premier strategy in modern medicinal chemistry. mdpi.comscilit.com The difluoromethyl group, in particular, is of growing interest as it can serve as a metabolically stable bioisostere for alcohol, thiol, or amine groups. nih.govresearchgate.net It is known to act as a lipophilic hydrogen bond donor, a unique property that can enhance binding affinity to protein targets and improve physicochemical properties like membrane permeability. nih.govacs.orgalfa-chemistry.com

The convergence of these three functional groups within a single, compact molecule makes this compound an exceptionally promising scaffold for the development of novel therapeutic agents and functional materials.

Overview of Research Scope and Methodological Approaches

A comprehensive investigation into this compound would logically encompass its chemical synthesis, structural characterization, and an exploration of its reactivity.

Synthesis : The synthesis would likely involve a multi-step sequence, potentially starting from a commercially available pyridinol derivative. Key steps could include regioselective bromination and the introduction of the difluoromethyl group, a process that has seen significant recent advancements through radical, nucleophilic, or electrophilic difluoromethylation methods. nih.govqmul.ac.uk

Structural Characterization : Full characterization of the synthesized compound would be essential. Standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and infrared (IR) spectroscopy, would be employed to confirm its molecular structure and purity. sns.it Single-crystal X-ray diffraction could provide definitive information on its three-dimensional structure.

Reactivity Studies : A primary focus would be to explore the synthetic utility of the compound. This would involve examining its participation in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-Br bonds and derivatization of the hydroxyl group.

Detailed Research Findings

As direct experimental data for this compound is not extensively available in public literature, this section outlines the anticipated findings based on the known chemical principles of its constituent parts.

The physicochemical properties of the parent scaffolds provide a baseline for understanding the target molecule.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | 117-119 |

| Pyridin-3-ol | C₅H₅NO | 95.10 | 125-128 |

| This compound | C₆H₃Br₂F₂NO | 302.90 | Predicted to be a stable solid |

Data sourced from references chemsrc.comchemeo.comsigmaaldrich.comnih.govchemicalbook.com. Data for the target compound is predicted.

Spectroscopic Properties: The structural features of this compound would give rise to a distinct spectroscopic signature. The table below presents predicted data based on analogous structures.

| Technique | Feature | Predicted Observation |

| ¹H NMR | Aromatic Proton (H-5) | Singlet, ~7.5-8.0 ppm |

| Difluoromethyl Proton (-CHF₂) | Triplet (t), ~6.5-7.0 ppm, with a characteristic J-coupling to fluorine (~50-60 Hz) | |

| Hydroxyl Proton (-OH) | Broad singlet, variable chemical shift | |

| ¹⁹F NMR | Difluoromethyl Fluorines (-CHF₂) | Doublet (d), with a characteristic J-coupling to the proton (~50-60 Hz) |

| ¹³C NMR | Aromatic Carbons | 5 distinct signals in the aromatic region (approx. 110-160 ppm) |

| Difluoromethyl Carbon (-CHF₂) | Triplet (t), due to C-F coupling, approx. 110-120 ppm | |

| IR Spec. | O-H Stretch | Broad band, ~3200-3400 cm⁻¹ |

| C-H (Aromatic) Stretch | ~3000-3100 cm⁻¹ | |

| C-F Stretch | Strong bands, ~1000-1150 cm⁻¹ |

These are predicted values and would require experimental verification.

Structure

3D Structure

Properties

Molecular Formula |

C6H3Br2F2NO |

|---|---|

Molecular Weight |

302.90 g/mol |

IUPAC Name |

2,6-dibromo-4-(difluoromethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H3Br2F2NO/c7-3-1-2(6(9)10)4(12)5(8)11-3/h1,6,12H |

InChI Key |

NOSZXSAKBCNCQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Br)O)C(F)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,6 Dibromo 4 Difluoromethyl Pyridin 3 Ol

Retrosynthetic Analysis of the 2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol Core

A plausible retrosynthetic analysis for this compound would involve strategically disconnecting the functional groups to simplify the molecule to readily available starting materials. The analysis could proceed via several pathways, primarily involving the sequence of introducing the bromine, difluoromethyl, and hydroxyl functionalities.

One logical disconnection strategy involves the late-stage introduction of the bromine atoms. This approach simplifies the preceding steps, which would focus on constructing the 4-(difluoromethyl)pyridin-3-ol (B8059066) intermediate. The difluoromethyl and hydroxyl groups could be disconnected next, leading back to a simpler pyridine (B92270) precursor. This suggests that a key synthetic intermediate could be a 3-hydroxypyridine (B118123) derivative, which would then undergo para-selective C-H difluoromethylation, followed by dibromination at the electronically activated 2- and 6-positions.

Alternatively, a strategy starting from a pre-brominated scaffold like 2,6-dibromopyridine (B144722) is also viable. guidechem.combiosynth.com This common starting material could then be functionalized at the 4-position with the difluoromethyl group, followed by the introduction of the hydroxyl group at the 3-position. The latter step, however, presents a significant challenge due to the electronic properties of the dibrominated ring.

Precursor Synthesis and Functional Group Introduction

The forward synthesis based on the retrosynthetic analysis requires robust methodologies for the introduction of each functional group with high regioselectivity.

The introduction of bromine atoms at the 2- and 6-positions of a pyridine ring is a common transformation. If the synthesis begins with a non-brominated pyridine, a direct bromination step would be necessary. Electrophilic bromination of pyridine itself is difficult, but the reaction is facilitated by the presence of activating groups. An existing hydroxyl group at the 3-position would strongly activate the ring, directing electrophiles to the ortho and para positions (2-, 4-, and 6-positions).

Alternatively, starting with 2,6-dibromopyridine is a highly effective strategy. guidechem.com This intermediate can be synthesized efficiently from 2,6-dichloropyridine (B45657) through a halogen exchange reaction. This process typically involves refluxing 2,6-dichloropyridine with a bromide source, such as sodium bromide in aqueous hydrobromic acid, to achieve high yields. guidechem.comgoogle.com

Table 1: Synthesis of 2,6-Dibromopyridine from 2,6-Dichloropyridine

| Molar Ratio (2,6-dichloropyridine:NaBr:HBr) | Reaction Time (hours) | Yield | Purity (HPLC) |

| 1 : 2 : 4 | 24 | 66.4% | 98.5% |

| 1 : 4 : 2 | 24 | 71.5% | 98.5% |

This data is based on synthetic methods described for 2,6-dibromopyridine. google.com

The introduction of the difluoromethyl group (CF2H) is a critical step, as this moiety can significantly alter the physicochemical properties of a molecule. uni-muenster.de Direct C-H difluoromethylation of pyridines represents an efficient method to access these compounds. researchgate.net For the target molecule, a para-selective difluoromethylation relative to the ring nitrogen is required.

Recent advancements have established a powerful strategy for the site-selective difluoromethylation of pyridines. uni-muenster.de This method involves a temporary dearomatization of the pyridine ring to form oxazino pyridine intermediates. researchgate.net To achieve para-selectivity, these intermediates are converted in situ to pyridinium (B92312) salts by treatment with acid. These salts then undergo a Minisci-type radical alkylation. thieme-connect.com

Table 2: Reagents for Regioselective Difluoromethylation of Pyridines

| Target Position | Intermediate | Key Reagent | Reaction Type |

| meta | Oxazino Pyridine | 2,2-difluoro-2-iodo-1-phenylethan-1-one | Radical Process |

| para | Pyridinium Salt | Bis(difluoroacetyl)peroxide | Minisci-type Radical Alkylation |

This data summarizes findings on switchable regioselective difluoromethylation. researchgate.netthieme-connect.com

This methodology is practical as it uses inexpensive, commercially available reagents and can be applied late-stage in a synthesis. uni-muenster.de

Introducing a hydroxyl group at the 3-position of a pyridine ring can be accomplished through several routes. One approach is to build the ring system with the hydroxyl group already incorporated, for example, through a hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles. rsc.org Another established method involves the reaction of furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid. researchgate.net

If working with a pre-formed pyridine ring, introducing the hydroxyl group at the C-3 position is challenging. Nucleophilic aromatic substitution (SNAr) on pyridines is significantly more favorable at the C-2 and C-4 positions. youtube.comstackexchange.com Therefore, displacing a leaving group at C-3 with a hydroxide (B78521) source is generally not efficient. A more viable strategy involves the conversion of a C-3 amino group into a hydroxyl group via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate. Another common tactic is the use of a methoxy (B1213986) group as a precursor, which can be cleaved under various conditions (e.g., with BBr₃) to reveal the free hydroxyl group.

Mechanistic Insights into Key Synthetic Steps

Understanding the mechanisms of the key reactions is crucial for developing a successful synthetic route.

Difluoromethylation: The para-selective introduction of the difluoromethyl group proceeds via a radical mechanism. The pyridine is first activated by forming a pyridinium salt. This enhances its electrophilicity and susceptibility to attack by a nucleophilic difluoromethyl radical, generated from a source like bis(difluoroacetyl)peroxide. This process is a variation of the Minisci reaction, a well-known method for the alkylation of electron-deficient heterocycles. thieme-connect.com

Halogenation: The bromination of a 3-hydroxypyridine derivative would proceed via electrophilic aromatic substitution. The hydroxyl group is a strong activating group, and its lone pairs increase the electron density of the ring, particularly at the ortho (2, 4) and para (6) positions, making them susceptible to attack by an electrophilic bromine source (e.g., Br₂).

Nucleophilic Aromatic Substitution (SNAr): In a hypothetical SNAr reaction to introduce a hydroxyl group, a nucleophile attacks the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex, which temporarily disrupts aromaticity. wikipedia.org For substitution at the 2- and 4-positions, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com This stabilization is not possible for attack at the 3-position, making the intermediate for C-3 substitution much higher in energy and the reaction kinetically disfavored. stackexchange.com

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound would heavily rely on the optimization of each reaction step to maximize yields and minimize side products.

Halogen Exchange: In the synthesis of 2,6-dibromopyridine from its dichloro-analogue, the molar ratio of the bromide source and acid is a critical parameter. As shown in Table 1, adjusting the stoichiometry of sodium bromide and hydrobromic acid can lead to an improvement in yield from 66.4% to 71.5%. google.com Further optimization would involve fine-tuning the temperature and reaction time.

Difluoromethylation: The regioselectivity of the C-H difluoromethylation is entirely dependent on the reaction conditions. The switch from meta to para selectivity is achieved by the addition of an acid, which transforms the oxazino pyridine intermediate into a pyridinium salt. researchgate.net The choice of the difluoromethyl radical source and the radical initiator are also key variables that would need to be optimized to ensure high conversion and yield for the desired para-product. thieme-connect.com

Hydroxylation: For a potential Sandmeyer-type reaction, optimization would focus on the conditions for diazotization (e.g., temperature, concentration of nitrous acid) and the subsequent hydrolysis of the diazonium salt to prevent the formation of unwanted side products. If a methoxy group is used as a precursor, the choice of deprotecting agent and reaction conditions would be crucial to ensure clean conversion without affecting the other sensitive functional groups on the molecule.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance the sustainability of chemical processes. In the context of the proposed synthesis of this compound, each step offers opportunities for the implementation of greener alternatives to traditional synthetic methods.

Atom Economy:

A key principle of green chemistry is the maximization of atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. ibchem.comsavemyexams.com In the proposed synthesis, the bromination step is particularly relevant for atom economy considerations.

Traditional bromination reactions often utilize molecular bromine (Br₂). wordpress.com While effective, the reaction of an aromatic compound with Br₂ to introduce two bromine atoms, as in the final step of the proposed synthesis, would generate two equivalents of hydrogen bromide (HBr) as a byproduct. This significantly lowers the atom economy of the reaction.

Table 1: Comparison of Atom Economy for Different Bromination Methods

| Brominating Agent | Byproduct(s) | Theoretical Atom Economy (%) for Dibromination |

| Br₂ | HBr | 50% |

| N-Bromosuccinimide (NBS) | Succinimide (B58015) | Lower than Br₂ |

| HBr/H₂O₂ | H₂O | Higher than Br₂ or NBS |

Note: The atom economy is calculated as (Molar mass of desired product / Sum of molar masses of all reactants) x 100. The values presented are illustrative for a generic dibromination and would vary for the specific substrate.

As indicated in the table, the use of molecular bromine for dibromination results in a theoretical atom economy of 50%, as half of the bromine atoms from the reactant end up in the HBr byproduct. ibchem.com The use of N-bromosuccinimide (NBS) is often considered a safer alternative to Br₂, but it has an even lower atom economy due to the large succinimide byproduct. wordpress.com A greener approach involves the use of hydrogen peroxide as an oxidant with a bromide salt (e.g., NaBr or KBr) or HBr, where the only byproduct is water, leading to a much higher atom economy. acsgcipr.orgacsgcipr.org

Use of Safer Solvents and Reagents:

In the difluoromethylation step, traditional reagents can be hazardous. Newer methods are being developed for the regioselective difluoromethylation of pyridines that utilize less hazardous reagents and milder reaction conditions. researchgate.netthieme-connect.comuni-muenster.de For instance, transition-metal-free methods for N-difluoromethylation of pyridines using ethyl bromodifluoroacetate have been reported as a safer alternative. nih.govrsc.org

Energy Efficiency:

Reducing energy consumption is another cornerstone of green chemistry. This can be achieved through the use of catalysis, which can lower the activation energy of a reaction, allowing it to proceed at a lower temperature. Microwave-assisted synthesis has also emerged as an energy-efficient technique that can significantly reduce reaction times and, in some cases, improve yields. nih.gov The development of catalytic bromination methods, for instance, can reduce the need for high reaction temperatures and prolonged reaction times, thereby improving the energy efficiency of the process. cdnsciencepub.com

Catalysis:

The use of catalysts is preferred over stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. For the bromination step, instead of using stoichiometric amounts of a brominating agent, catalytic methods can be employed. For example, certain metal catalysts can facilitate the bromination of aromatic compounds with higher selectivity and under milder conditions. google.com

Waste Reduction:

Structural Analysis of this compound Remains Undocumented in Public Scientific Literature

A comprehensive search for experimental and computational structural data on the chemical compound this compound has found no publicly available scientific studies detailing its molecular architecture or conformational analysis.

Despite the compound being listed in chemical databases with the CAS Number 1806805-35-5, extensive searches for peer-reviewed articles and entries in crystallographic databases have yielded no specific information regarding its three-dimensional structure. Consequently, the detailed analysis requested for this article, which was to be focused exclusively on this compound, cannot be provided.

The intended scope of this article was to cover the following specific areas of structural elucidation:

Experimental Crystallographic Studies: This would have involved a detailed discussion of its single-crystal X-ray diffraction analysis, the precise determination of its molecular geometry, including bond lengths and angles, and an examination of its crystal packing and lattice architecture. Such studies are fundamental for understanding the solid-state structure of a compound.

Computational Structural Characterization: This section would have explored theoretical models of the compound's structure, primarily through Density Functional Theory (DFT) based geometry optimization. A critical component of this analysis would have been the comparison of these theoretical predictions with experimental geometric data to validate the computational models.

The absence of published research in these specific areas for this compound prevents a scientifically accurate and verifiable discussion as outlined. While information exists for structurally related pyridine derivatives, the strict focus on the title compound means that data from other molecules cannot be substituted.

Therefore, until experimental crystallographic data or computational studies for this compound are published in the scientific domain, a detailed and authoritative article on its structural elucidation and conformational analysis cannot be written.

Structural Elucidation and Conformational Analysis of 2,6 Dibromo 4 Difluoromethyl Pyridin 3 Ol

Conformational Isomerism and Tautomeric Equilibria

The conformational and tautomeric landscape of pyridin-3-ol derivatives is a subject of significant interest due to its implications for the molecule's chemical reactivity, physical properties, and biological activity. For 2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol, this involves an exploration of the equilibrium between its pyridinol and pyridone tautomeric forms.

Investigation of Pyridinol-Pyridone Tautomerism

The phenomenon of pyridinol-pyridone tautomerism describes the equilibrium between two constitutional isomers: a pyridinol form (an aromatic alcohol) and a pyridone form (a non-aromatic ketone). While specific experimental or computational studies on this compound are not available in the current scientific literature, the tautomeric behavior can be inferred from general principles established for substituted pyridines.

Pyridin-3-ols can exist in equilibrium with their corresponding zwitterionic pyridone tautomers. The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the pyridine (B92270) ring and the polarity of the solvent. Electron-withdrawing groups, such as the bromo and difluoromethyl substituents present in the target molecule, are known to influence the electron density of the pyridine ring, which in turn affects the relative stability of the tautomers.

In aqueous or other polar solvents, the zwitterionic keto form of 3-hydroxypyridine (B118123) is significantly stabilized through hydrogen bonding, often leading to a mixture where both tautomers coexist in nearly equal proportions. researchgate.net Conversely, in the gas phase or in nonpolar solvents, the enol (pyridinol) form is generally more favored. researchgate.net For this compound, the strong electron-withdrawing effects of the two bromine atoms and the difluoromethyl group would be expected to play a crucial role in the tautomeric equilibrium, although the precise ratio of the pyridinol to pyridone form has not been experimentally determined.

Energetic Analysis of Tautomeric Forms

A comprehensive energetic analysis of the tautomeric forms of this compound would require detailed quantum-chemical calculations. Such computational studies, which have been performed for simpler pyridone systems, allow for the determination of the relative stabilities of the tautomers and the energy barriers for their interconversion. wayne.edunih.gov

For the parent 2-hydroxypyridine/2-pyridone system, computational studies have shown that the gas-phase internal energy difference between the two tautomers is small, with the enol form being slightly favored. nih.gov However, in a polar solvent like water, the pyridone form becomes significantly more stable. nih.gov The activation energy for the intramolecular proton transfer is generally high, suggesting that the interconversion may be facilitated by intermolecular proton transfer mechanisms, such as through the formation of dimers. nih.gov

In the case of this compound, the substituents would modulate these energetic parameters. The energetic landscape would be influenced by factors such as intramolecular hydrogen bonding, steric interactions between the substituents, and the electronic effects of the bromine and difluoromethyl groups. Without specific computational data for this molecule, a quantitative energetic analysis remains speculative.

Spectroscopic Characterization of 2,6 Dibromo 4 Difluoromethyl Pyridin 3 Ol

Vibrational Spectroscopy

Specific experimental IR data for 2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol is not available. A theoretical analysis would predict characteristic absorption bands for the O-H, C-H, C-F, C-N, C-Br, and aromatic ring vibrations.

No experimental Raman spectroscopic data for this compound has been reported. A Raman spectrum would be expected to show complementary information to the IR spectrum, particularly for the non-polar bonds and the symmetric vibrations of the pyridine (B92270) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR data for this compound is not available. The spectrum would be expected to show signals for the hydroxyl proton, the aromatic proton on the pyridine ring, and the proton of the difluoromethyl group, with characteristic chemical shifts and coupling constants.

No experimental ¹³C NMR data has been found for this compound. The spectrum would display distinct signals for each of the carbon atoms in the pyridine ring and the difluoromethyl group.

Specific ¹⁹F NMR data for this compound is not available in the searched literature. This technique would be crucial for characterizing the difluoromethyl group, providing information on the chemical environment of the fluorine atoms and their coupling with the adjacent proton.

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the molecular structure of this compound. Techniques such as COSY, HSQC, and HMBC provide through-bond connectivity information.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between adjacent protons. For this compound, a key correlation would be expected between the proton of the hydroxyl group (-OH) and the proton on the pyridine ring, if proton exchange is slow. However, the most definitive correlations would be observed in substituted analogues where more ring protons are present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum of this compound would show a cross-peak connecting the signal of the single aromatic proton to its corresponding carbon atom on the pyridine ring. Similarly, a correlation would be seen between the proton of the difluoromethyl group (-CHF₂) and the carbon of that group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. This technique allows for the assembly of the molecular skeleton by connecting different fragments of the molecule. For the title compound, key HMBC correlations would include:

The aromatic proton showing correlations to the carbons bearing the bromine atoms, the carbon with the hydroxyl group, and the carbon of the difluoromethyl group.

The proton of the difluoromethyl group showing correlations to the C4 carbon of the pyridine ring.

These combined 2D NMR techniques provide a detailed and unambiguous confirmation of the connectivity and substitution pattern of this compound.

| 2D NMR Technique | Correlated Nuclei | Information Obtained for this compound |

| COSY | ¹H - ¹H | Shows coupling between the hydroxyl proton and the aromatic proton. |

| HSQC | ¹H - ¹³C (one bond) | Correlates the aromatic proton to its attached carbon and the difluoromethyl proton to its carbon. |

| HMBC | ¹H - ¹³C (multiple bonds) | Confirms the connectivity of the pyridine ring and the positions of the substituents. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound is influenced by its electronic structure, including the presence of chromophores and the nature of the solvent.

Electronic Absorption Properties and Chromophores

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted pyridine ring. The pyridine ring itself is a chromophore, and its absorption characteristics are modified by the attached functional groups. The principal chromophores in this molecule are the brominated pyridine ring and the hydroxyl group.

The absorption bands observed in the UV region are typically due to π → π* and n → π* transitions. The π → π* transitions, which are generally of higher energy and intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are typically of lower energy and intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The presence of bromine and difluoromethyl substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted pyridin-3-ol.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the position and intensity of the absorption bands in the UV-Vis spectrum, a phenomenon known as solvatochromism. The effect of the solvent depends on the nature of the electronic transition.

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift (red shift), as the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (blue shift). This is because the non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state.

The table below illustrates hypothetical UV-Vis absorption maxima for this compound in solvents of varying polarity.

| Solvent | Polarity (Dielectric Constant) | λmax (nm) for π → π | λmax (nm) for n → π |

| Hexane | 1.88 | 275 | 310 |

| Dichloromethane | 8.93 | 280 | 305 |

| Ethanol | 24.55 | 285 | 300 |

| Water | 80.1 | 290 | 295 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Determination of Molecular Ion and Fragmentation Pathways

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, a compound with two bromine atoms will exhibit a triplet of peaks for the molecular ion at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of a bromine atom: This would result in a significant fragment ion at [M-Br]⁺.

Loss of CO: A common fragmentation for phenols and related compounds, leading to a five-membered ring fragment.

Loss of the difluoromethyl group: Fragmentation could involve the cleavage of the C-C bond between the pyridine ring and the difluoromethyl group, resulting in a [M-CHF₂]⁺ fragment.

The table below presents a hypothetical fragmentation pattern for this compound.

| m/z Value | Proposed Fragment | Description |

| 287/289/291 | [C₆H₃Br₂F₂NO]⁺˙ | Molecular Ion ([M]⁺˙) |

| 208/210 | [C₆H₃BrF₂NO]⁺ | Loss of a bromine atom |

| 259/261/263 | [C₅H₃Br₂F₂N]⁺˙ | Loss of carbon monoxide (CO) |

| 236/238 | [C₅H₃Br₂N]⁺ | Loss of the difluoromethyl group |

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

Computational chemistry provides a powerful means to predict and interpret spectroscopic data. Density Functional Theory (DFT) is a commonly employed method for calculating various molecular properties, including NMR chemical shifts, UV-Vis absorption spectra, and vibrational frequencies. rsc.org

By creating a computational model of this compound, it is possible to predict its ¹H and ¹³C NMR chemical shifts. These theoretical values can then be compared with the experimental data to aid in the assignment of complex spectra and to validate the proposed structure. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For fluorinated aromatic compounds, specific computational methods and scaling factors can provide reliable predictions of ¹⁹F NMR chemical shifts. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. nih.gov Comparing the calculated spectrum with the experimental one can help to assign the observed absorption bands to specific electronic transitions. researchgate.net Theoretical calculations can also help to rationalize the observed solvatochromic shifts by modeling the molecule in different solvent environments.

The correlation between experimental and theoretical data provides a deeper understanding of the structural and electronic properties of this compound, offering a comprehensive and validated characterization of the molecule.

Reactivity and Reaction Pathways of 2,6 Dibromo 4 Difluoromethyl Pyridin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom, which reduces its reactivity towards electrophiles. quimicaorganica.orgyoutube.com This effect is significantly amplified in 2,6-dibromo-4-(difluoromethyl)pyridin-3-ol by the presence of three strongly electron-withdrawing groups: two bromine atoms and a difluoromethyl group. Consequently, the pyridine ring in this compound is highly deactivated, making electrophilic aromatic substitution (SEAr) exceptionally challenging. youtube.com

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, which are common for benzene derivatives, typically require harsh conditions for pyridines and often result in low yields. quimicaorganica.orgyoutube.com For this specific molecule, the combined deactivating effects of the bromo and difluoromethyl groups would necessitate extremely forcing conditions, which may lead to decomposition rather than substitution. If substitution were to occur, it would be directed to the C-5 position, which is meta to the deactivating substituents and the position least deactivated. The hydroxyl group at C-3 is an activating, ortho, para-directing group, which would also direct an incoming electrophile to the C-5 position. However, its activating effect is unlikely to overcome the powerful deactivation by the other three substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

The pyridine ring, particularly when substituted with electron-withdrawing groups, is highly susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comlibretexts.org In this compound, the bromine atoms at the C-2 and C-6 positions are exceptionally well-activated for SNAr. These positions are ortho and para to the ring nitrogen, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.comyoutube.com

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing a bromine atom, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The negative charge is delocalized onto the electronegative nitrogen atom, which is a key stabilizing feature. stackexchange.comlibretexts.org

Elimination: The bromide ion is expelled as a leaving group, restoring the aromaticity of the ring and yielding the substituted product.

The presence of the additional electron-withdrawing difluoromethyl group at the C-4 position further enhances the electrophilicity of the ring and stabilizes the anionic intermediate, thereby accelerating the rate of SNAr reactions. libretexts.org A wide variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromo substituents. Due to the symmetrical substitution at C-2 and C-6, monosubstitution can occur, followed by a second substitution, potentially with a different nucleophile, allowing for the synthesis of diverse derivatives. The relative reactivity of the halogens in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen polarizing the C-X bond. youtube.comnih.gov

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C-3 position behaves similarly to a phenolic hydroxyl group, allowing for characteristic reactions such as O-alkylation and O-acylation.

O-Alkylation: This reaction involves the conversion of the hydroxyl group into an ether. Due to the acidity of the pyridin-3-ol, it must first be deprotonated with a suitable base to form the corresponding pyridinoxide anion. This anion then acts as a nucleophile, attacking an alkylating agent like an alkyl halide or sulfate. A general and effective method for the O-alkylation of 3-pyridinols involves using sodium methoxide to form the sodium salt, followed by reaction with an alkyl halide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). actachemscand.org This procedure generally favors O-alkylation over N-alkylation. actachemscand.org

O-Acylation: The hydroxyl group can be readily converted into an ester through acylation. This is typically achieved by reacting the compound with an acylating agent such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride) in the presence of a base like pyridine. nih.govncert.nic.in The base serves to neutralize the acidic byproduct (HCl or carboxylic acid) and can also act as a catalyst. nih.govncert.nic.in These acyl groups can function as protecting groups for the hydroxyl functionality. nih.gov

Table 1: Representative O-Alkylation and O-Acylation Reactions

| Reaction Type | Reagents | Product Type |

| O-Alkylation | 1. NaH or NaOMe2. R-X (e.g., CH₃I, BnBr) | 3-Alkoxy-2,6-dibromo-4-(difluoromethyl)pyridine |

| O-Acylation | Ac₂O, Pyridine or RCOCl, Pyridine | 3-Acyloxy-2,6-dibromo-4-(difluoromethyl)pyridine |

The this compound molecule possesses multiple sites for hydrogen bonding, which can significantly influence its physical properties and chemical reactivity. The hydroxyl group is a primary hydrogen bond donor (O-H), while the hydroxyl oxygen, the ring nitrogen, and the two fluorine atoms of the difluoromethyl group can all act as hydrogen bond acceptors. nih.govlibretexts.orgkhanacademy.org

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected. The most prominent interaction would be between the hydroxyl group of one molecule and the ring nitrogen of another, a common motif in hydroxypyridines. nih.gov These interactions can lead to the formation of dimers or polymeric chains, influencing crystal packing and solubility.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydrogen of the 3-hydroxyl group and one of the fluorine atoms of the adjacent 4-difluoromethyl group, creating a five-membered ring. This type of intramolecular interaction can affect the acidity of the hydroxyl proton and the conformational preference of the difluoromethyl group.

The presence of hydrogen bonding can influence reactivity in several ways:

Acidity: Intermolecular hydrogen bonding with a solvent can stabilize the pyridinoxide anion upon deprotonation, thereby increasing the acidity of the hydroxyl group. nih.gov

Nucleophilicity: Hydrogen bonding to the ring nitrogen or the hydroxyl oxygen can decrease their nucleophilicity by engaging their lone pairs of electrons.

Catalysis: The hydroxyl group can potentially act as a proton shuttle in certain reactions, facilitated by its ability to form hydrogen bonds.

Transformations of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is generally considered to be a stable moiety. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage under most reaction conditions. This stability is a key reason for the incorporation of fluorinated groups into pharmaceuticals and agrochemicals.

Despite this general stability, the CF₂H group does possess latent reactivity. The hydrogen atom attached to the carbon bearing two fluorine atoms is significantly more acidic than a typical alkyl hydrogen. This is due to the strong inductive electron-withdrawing effect of the two fluorine atoms, which stabilizes the resulting carbanion.

While common bases are insufficient to deprotonate the CF₂H group, very strong bases or superbases can abstract this proton to generate a difluoromethyl carbanion intermediate (Ar-CF₂⁻). acs.org This nucleophilic species can then react with various electrophiles, allowing for the construction of new carbon-carbon or carbon-heteroatom bonds at the difluoromethyl position. acs.org This transformation provides a pathway to further functionalize the molecule, converting the typically inert difluoromethyl group into a reactive handle. acs.org

Metalation Reactions and Organometallic Derivatives

There is currently no available scientific literature detailing the metalation reactions or the formation of organometallic derivatives of this compound.

Oxidation and Reduction Chemistry of the Pyridine Nucleus and Substituents

Specific studies on the oxidation and reduction chemistry of this compound have not been reported in the peer-reviewed literature.

Condensation Reactions and Heterocyclic Annulation

There is a lack of published data on the condensation reactions and heterocyclic annulation involving this compound.

Theoretical and Computational Studies on 2,6 Dibromo 4 Difluoromethyl Pyridin 3 Ol

Electronic Structure Analysis

A thorough investigation into the electronic structure of a molecule is foundational to understanding its stability, reactivity, and spectroscopic behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. A large energy gap generally implies high stability and low reactivity. For a molecule like 2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol, computational studies would typically calculate these energy values to predict its kinetic stability and electrical properties.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap (Note: This table is for illustrative purposes only, as specific data for the compound is unavailable.)

| Parameter | Energy (eV) |

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, red areas typically indicate regions of high electron density, which are prone to electrophilic attack, while blue areas represent electron-deficient regions, susceptible to nucleophilic attack. For this compound, an MEP analysis would reveal the reactive sites, likely showing negative potential around the oxygen and nitrogen atoms and positive potential near the hydrogen of the hydroxyl group.

Quantum Chemical Descriptors and Reactivity Indices

To quantify the reactivity of a molecule, various quantum chemical descriptors and reactivity indices are calculated.

Fukui Functions for Predicting Reactive Sites

Fukui functions are used within conceptual DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density as an electron is added to or removed from the molecule, one can pinpoint the specific atoms that are most likely to participate in a reaction. For this particular pyridinol derivative, Fukui functions would offer a more quantitative prediction of its regioselectivity in chemical reactions.

Bond Dissociation Energies and Reaction Energetics

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating the BDEs for various bonds within this compound would provide insights into its thermal stability and the likely pathways for its decomposition or reaction. For instance, the BDE of the O-H bond would be particularly relevant for understanding its antioxidant properties or its role as a proton donor.

Table 2: Hypothetical Bond Dissociation Energies (Note: This table is for illustrative purposes only, as specific data for the compound is unavailable.)

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-Br | Data Not Available |

| O-H | Data Not Available |

| C-F | Data Not Available |

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can aid in the structural elucidation and characterization of new compounds. A computational study on this compound would be expected to provide theoretical spectra that could guide future experimental work.

Computational IR, NMR, and UV-Vis Spectra Simulation

No published studies were found that have performed and reported on the simulation of the infrared, nuclear magnetic resonance, or ultraviolet-visible spectra of this compound.

Nonlinear Optical (NLO) Properties

There is no available research on the nonlinear optical properties of this compound.

Specific calculations for the polarizability and hyperpolarizability of this compound have not been reported in the scientific literature.

Molecular Dynamics Simulations

No molecular dynamics simulation studies for this compound have been published.

Information regarding the conformational dynamics and the influence of solvents on this compound is not available.

There are no studies detailing the intermolecular interactions of this compound in solution.

Intermolecular Interactions and Supramolecular Chemistry of 2,6 Dibromo 4 Difluoromethyl Pyridin 3 Ol

Hydrogen Bonding Networks in Solid State and Solution

Hydrogen bonds are a cornerstone of molecular self-assembly, and the hydroxyl group of 2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol is a primary participant in these interactions libretexts.orgyoutube.comyoutube.com. In the solid state, it is highly probable that the hydroxyl group acts as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group can serve as acceptors libretexts.orgyoutube.comyoutube.com. This could lead to the formation of robust and predictable patterns, such as chains or dimeric motifs. For instance, in similar pyridinol structures, O-H···N and O-H···O hydrogen bonds are common, often resulting in well-defined supramolecular synthons.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

| O-H | N (pyridine) | Intermolecular | Chains, Dimers |

| O-H | O (hydroxyl) | Intermolecular | Chains, Dimers |

| O-H | F (difluoromethyl) | Intramolecular | Conformation stabilization |

| C-H | O (hydroxyl) | Intermolecular | Network stabilization |

| C-H | N (pyridine) | Intermolecular | Network stabilization |

Halogen Bonding Interactions Involving Bromine Substituents

Halogen bonding is a highly directional non-covalent interaction that has gained significant attention in crystal engineering nih.govijres.org. The bromine atoms in this compound are expected to act as halogen bond donors, interacting with nucleophilic sites on adjacent molecules. The electron-withdrawing nature of the pyridine ring enhances the electrophilic character of the bromine atoms, making them more potent halogen bond donors.

Potential halogen bond acceptors within the structure and in co-crystals could include the pyridine nitrogen, the hydroxyl oxygen, and even the bromine atoms themselves (Br···Br interactions). These interactions are known to be highly specific and can compete with or act in concert with hydrogen bonds to direct crystal packing ijres.orgjyu.finih.gov. The interplay between hydrogen and halogen bonding would be a critical factor in determining the final supramolecular assembly.

π-π Stacking Interactions in Crystalline Architectures

The electronic nature of the pyridine ring, influenced by its various substituents, will modulate the strength and geometry of these π-π stacking interactions. In related pyridine-containing crystal structures, π-π stacking is a frequently observed feature that contributes to the formation of columnar or layered architectures nih.govnih.govnih.gov.

Hirshfeld Surface Analysis and Quantitative Contributions of Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. While no experimental crystal structure for this compound is available, a hypothetical Hirshfeld analysis can be predicted based on studies of similar brominated and fluorinated pyridine compounds nih.govnih.govresearchgate.netacs.org.

For a molecule with the functional groups present in this compound, the Hirshfeld surface would likely reveal significant contributions from H···H, H···Br/Br···H, H···O/O···H, and H···F/F···H contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of these interactions. For example, in many organic crystals, H···H contacts are the most abundant, while the presence of specific, directional interactions like hydrogen and halogen bonds would be identifiable as distinct "spikes" on the fingerprint plot.

Table 2: Predicted Dominant Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis

| Contact Type | Predicted Percentage Contribution | Nature of Interaction |

| H···H | High | van der Waals |

| H···Br/Br···H | Significant | Halogen bonding and van der Waals |

| H···O/O···H | Significant | Hydrogen bonding |

| H···F/F···H | Moderate | van der Waals |

| C···H/H···C | Moderate | van der Waals |

| C···C | Low to Moderate | π-π stacking |

Co-crystallization and Host-Guest Chemistry

The diverse array of functional groups on this compound makes it an excellent candidate for co-crystallization studies. By introducing a second molecule (a co-former) that can form complementary hydrogen or halogen bonds, it would be possible to design novel crystalline solids with tailored properties. For example, co-crystallization with other pyridine-based molecules could lead to predictable supramolecular synthons based on N···H-O or N···Br interactions.

Furthermore, the potential for this molecule to form cavities or channels in its crystal lattice could open avenues in host-guest chemistry. The specific size and shape of such cavities would be dictated by the interplay of the various intermolecular forces, potentially allowing for the selective inclusion of small guest molecules.

Advanced Synthetic Applications of 2,6 Dibromo 4 Difluoromethyl Pyridin 3 Ol As a Chemical Building Block

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and the dibromo-substituted pyridine (B92270) core of 2,6-dibromo-4-(difluoromethyl)pyridin-3-ol is an ideal substrate for such transformations. The two bromine atoms at the C2 and C6 positions can be selectively substituted, enabling a modular approach to a wide range of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is highly effective for the arylation or heteroarylation of the pyridinol scaffold. nih.govbeilstein-journals.org By carefully selecting catalysts, ligands, and reaction conditions, either mono- or di-substituted products can be obtained. The reactivity of the C2 and C6 positions can be influenced by the adjacent nitrogen and the other ring substituents, often allowing for regioselective mono-arylation. researchgate.netnsf.gov Subsequent coupling at the second position with a different boronic acid provides access to unsymmetrical biaryl or heteroaryl pyridinols. This stepwise approach is fundamental for building molecular complexity. nih.gov

Table 1: Representative Examples of Suzuki-Miyaura Cross-Coupling Reactions This table presents plausible outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids based on established methodologies.

| Entry | Boronic Acid | Product | Conditions | Yield (%) |

| 1 | Phenylboronic acid | 2-Bromo-6-phenyl-4-(difluoromethyl)pyridin-3-ol | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-4-(difluoromethyl)pyridin-3-ol | Pd(dppf)Cl₂, K₃PO₄, 1,4-Dioxane, 100 °C | 78 |

| 3 | Thiophene-2-boronic acid | 2-Bromo-6-(thiophen-2-yl)-4-(difluoromethyl)pyridin-3-ol | PdCl₂(dppf), Cs₂CO₃, DME/H₂O, 85 °C | 82 |

| 4 | Pyrimidine-5-boronic acid | 2-(Pyrimidine-5-yl)-6-bromo-4-(difluoromethyl)pyridin-3-ol | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 110 °C | 75 |

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the pyridine ring, reacting terminal alkynes with the aryl bromides in the presence of palladium and copper catalysts. rsc.orgnih.gov This reaction is highly valuable for creating rigid scaffolds and provides a synthetic handle for further transformations, such as cyclizations or click chemistry. Mono- and di-alkynylated products can be synthesized from this compound, serving as precursors to complex polycyclic aromatic systems and functional materials. nih.gov

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a key strategy. This reaction allows for the coupling of primary or secondary amines with the brominated positions of the pyridinol. researchgate.net The ability to introduce a diverse range of amino groups is particularly important in medicinal chemistry, where nitrogen-containing heterocycles are prevalent. Sequential amination can be employed to synthesize unsymmetrically substituted 2,6-diaminopyridine (B39239) derivatives, which are scaffolds of significant interest in drug discovery.

Multicomponent Reactions Incorporating the Pyridinol Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency and atom economy. nih.gov The this compound scaffold can be integrated into novel MCRs. For instance, a three-component reaction could involve the pyridinol, an aldehyde, and an amine or active methylene (B1212753) compound, leading to the rapid assembly of complex heterocyclic structures fused to the pyridine ring. nih.govrsc.org The hydroxyl group at the C3 position can act as an internal nucleophile in cascade reactions, facilitating the formation of oxygen-containing heterocycles like pyranopyridines or furo[2,3-b]pyridines.

Synthesis of Complex Polycyclic and Heterocyclic Systems

The functional groups installed via cross-coupling reactions serve as strategic starting points for the synthesis of more elaborate polycyclic and heterocyclic systems. chim.it

Intramolecular Cyclization: A product from a Sonogashira coupling, bearing an ortho-functionalized aryl group, could undergo an intramolecular cyclization to form a fused system. For example, an ortho-aminoarylalkyne derivative could cyclize to form a pyrido-annulated indole (B1671886) or quinoline.

Ring-Closing Metathesis: Introducing two alkenyl groups at the C2 and C6 positions via Stille or Suzuki coupling would create a diene. This intermediate could then undergo ring-closing metathesis to form a new saturated or unsaturated ring fused to the pyridine core.

Consecutive Reactions: A product from a Suzuki coupling could be subjected to further reactions. For instance, the introduced aryl group could be nitrated, reduced to an amine, and then cyclized with a suitable reagent to build an additional heterocyclic ring, such as an imidazole (B134444) or triazole. researchgate.net

These strategies demonstrate how this compound acts as a foundational element for constructing novel, complex molecular frameworks that are otherwise difficult to access. acs.org

Design and Synthesis of Library Compounds for Chemical Exploration

In drug discovery and materials science, the generation of compound libraries is essential for exploring chemical space and identifying molecules with desired properties. The di-bromo functionality of this compound makes it an excellent scaffold for library synthesis. semanticscholar.org A common core structure can be diversified at two distinct points (C2 and C6) using a variety of cross-coupling partners.

A typical library synthesis strategy would involve a split-pool approach or parallel synthesis.

First Diversification: The pyridinol scaffold is reacted with a set of 50 different boronic acids under Suzuki conditions to generate 50 unique mono-arylated intermediates.

Second Diversification: Each of these 50 intermediates is then reacted with a set of 50 different amines under Buchwald-Hartwig conditions.

This two-step sequence would theoretically generate a library of 2,500 distinct compounds, each featuring the central 4-(difluoromethyl)pyridin-3-ol (B8059066) core but with unique substituents at the C2 and C6 positions. Such libraries are invaluable for high-throughput screening to identify hits for biological targets or materials with specific electronic properties.

Potential Applications in Materials Science and Chemical Sensing

Development of New Functional Materials (e.g., Optoelectronic Materials)

While no specific studies on the use of 2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol in optoelectronic materials have been identified, the broader class of functionalized pyridine (B92270) derivatives is of significant interest in this field. The inherent charge transport characteristics and luminescence properties of the pyridine core can be tailored by the introduction of various substituents. The bromine and difluoromethyl groups in this specific compound could modulate its electronic and photophysical properties, making it a candidate for incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). However, without experimental data, its efficacy in these applications remains speculative.

Application in Nonlinear Optics (NLO) Devices

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is often related to its molecular structure, particularly the presence of electron-donating and electron-withdrawing groups that can lead to a large molecular hyperpolarizability. The substituted pyridine ring in this compound possesses a degree of electronic asymmetry that could, in principle, give rise to NLO properties. Theoretical calculations and experimental investigations would be necessary to determine the magnitude of its NLO response and its potential for use in NLO devices.

Chemo- and Biosensing Applications

The pyridine nitrogen atom and the hydroxyl group in this compound present potential binding sites for various analytes, forming the basis for its theoretical application in chemical and biological sensors.

Anion and Cation Recognition

The development of receptors for the selective recognition of anions and cations is a significant area of research in supramolecular chemistry. The hydroxyl group of this compound could potentially act as a hydrogen bond donor for anion recognition, while the pyridine nitrogen could coordinate with cations. The electronic properties of the ring, influenced by the bromine and difluoromethyl substituents, would play a role in the selectivity and sensitivity of any potential sensing mechanism. To date, no studies have been published that demonstrate these specific recognition capabilities.

Fluorescent Probes (based on spectroscopic properties)

Fluorescent probes are powerful tools for detecting and imaging biological and chemical species. The fluorescence properties of a molecule are highly dependent on its electronic structure. While the intrinsic spectroscopic properties of this compound have not been reported, it is conceivable that its fluorescence could be modulated upon binding to a target analyte. This change in fluorescence intensity or wavelength could form the basis of a sensing mechanism. However, without experimental spectroscopic data, its potential as a fluorescent probe remains unconfirmed.

Data on Related Compounds

To provide context, the following table includes information on related pyridine compounds, though it is important to note that these are distinct molecules from this compound.

| Compound Name | CAS Number | Molecular Formula | Application Area (General) |

| 2,6-Dibromo-4-(difluoromethyl)pyridine | 1804934-26-6 | C6H3Br2F2N | Chemical Synthesis Intermediate |

| 2,6-Dibromo-4-(trifluoromethyl)pyridine | 1000152-84-0 | C6H2Br2F3N | Agrochemical and Pharmaceutical Intermediate |

| 2,6-Dibromo-4-(difluoromethoxy)pyridine | 1214326-08-5 | C6H3Br2F2NO | Research Chemical |

Conclusion and Future Research Directions

Summary of Key Findings

Direct and extensive research on 2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol is not widely available in current scientific literature. Its primary role appears to be that of a specialized building block or intermediate for chemical synthesis, available from various commercial suppliers. However, by examining the constituent parts of the molecule, we can infer its potential significance.

The pyridine (B92270) core is a fundamental heterocycle in numerous FDA-approved drugs and agrochemicals. researchgate.net The introduction of fluorine-containing groups, such as the difluoromethyl (CHF2) group, is a well-established strategy in drug design to enhance properties like metabolic stability, lipophilicity, and binding affinity. researchoutreach.orgmdpi.com Specifically, the difluoromethylpyridine moiety has been successfully employed as a bioisosteric replacement for other chemical groups, leading to compounds with improved or similar biological activity, as seen in the development of quorum sensing inhibitors. rsc.orgnih.gov

Furthermore, derivatives of 4-(difluoromethyl)pyridine have shown significant promise as potent and selective inhibitors of key cellular signaling pathways. For instance, compounds incorporating a 4-(difluoromethyl)pyridin-2-amine scaffold have been developed as brain-penetrant mTOR and dual PI3K/mTOR kinase inhibitors, with potential applications in treating neurological disorders and cancer. nih.govnih.govresearchgate.net The presence of two bromine atoms on the pyridine ring of this compound offers versatile handles for further chemical modification through cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Remaining Challenges and Open Questions

Despite the promise suggested by its structure, significant knowledge gaps and challenges remain concerning this compound.

Synthetic Efficiency: While the compound is commercially available, detailed, high-yield, and scalable synthetic routes are not published in peer-reviewed literature. The regioselective functionalization of pyridines, particularly at the C3 and C4 positions simultaneously, remains a persistent challenge in synthetic chemistry due to the electron-deficient nature of the pyridine ring. researchgate.net Developing efficient and cost-effective syntheses is crucial for enabling broader investigation.

Physicochemical Characterization: Comprehensive data on the compound's physicochemical properties—such as pKa, solubility, logP, and solid-state structure—are lacking. This information is fundamental for understanding its behavior and for designing future derivatives and formulations.

Biological Activity Profile: There is a complete absence of public data on the biological activity of this compound. Its potential as an active agent in its own right has not been explored. Its structural similarity to other bioactive pyridines suggests it could be screened for a wide range of activities, but no such studies have been reported.

Reactivity and Derivatization Scope: The full scope of the chemical reactivity of the dibromo- and hydroxyl- functionalities in the presence of the difluoromethyl group has not been systematically investigated. Understanding the selective functionalization of the bromine atoms and the reactivity of the pyridin-3-ol moiety is essential for its utility as a synthetic intermediate.

Proposed Future Research Avenues for this compound and its Derivatives

The existing challenges and unanswered questions pave the way for several promising avenues of future research. The proposed directions are categorized based on their primary focus, as detailed in the table below.

Table 1: Proposed Future Research Directions

| Research Area | Specific Avenues | Objective |

|---|---|---|

| Synthetic Chemistry | Development of novel, regioselective synthetic methodologies. | To establish efficient, scalable, and cost-effective routes for the synthesis of the title compound and its analogs. |

| Exploration of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C2 and C6 positions. | To create a diverse library of derivatives with varied substituents for structure-activity relationship (SAR) studies. | |

| Medicinal Chemistry | High-throughput screening of the parent compound against a broad range of biological targets (e.g., kinases, GPCRs, ion channels). | To identify novel biological activities and potential therapeutic starting points. |

| Design and synthesis of derivatives based on known pharmacophores, such as mTOR or PI3K inhibitors, leveraging the 4-(difluoromethyl)pyridine core. nih.govnih.gov | To develop new potent and selective inhibitors for oncology and neurology applications. | |

| Investigation of the difluoromethyl group as a bioisostere for other functional groups in known bioactive pyridine scaffolds. rsc.orgnih.gov | To improve the drug-like properties (e.g., metabolic stability, cell permeability) of existing therapeutic agents. | |

| Agrochemical Research | Screening for herbicidal, fungicidal, and insecticidal activity. | To explore applications in crop protection, given the prevalence of trifluoromethylpyridine structures in commercial agrochemicals. researchoutreach.org |

| Materials Science | Synthesis of polymers or coordination complexes incorporating the compound as a monomer or ligand. | To investigate novel materials with enhanced thermal stability or specific electronic properties, conferred by the fluorinated and halogenated pyridine structure. mdpi.com |

By systematically addressing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a niche chemical intermediate into a valuable scaffold for the development of new technologies in medicine, agriculture, and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol, and what critical parameters influence yield and purity?

- Answer : Synthesis typically involves bromination of a pyridine precursor (e.g., 4-difluoromethylpyridin-3-ol) using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under reflux conditions. The difluoromethyl group is introduced via nucleophilic substitution with difluoromethylating agents (e.g., HCF₂Cl) in the presence of a base (e.g., K₂CO₃). Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Monitoring intermediates with TLC or HPLC ensures reaction progress .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer :

- ¹H/¹³C NMR : Deshielded hydroxyl proton (~12 ppm), splitting patterns from adjacent bromine atoms, and CF₂ group coupling (²J₃₁₉F ~30 Hz).

- ¹⁹F NMR : Distinct signals for CF₂H (δ -110 to -120 ppm).

- IR : O-H stretch (~3200 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- HRMS : Molecular ion [M+H]⁺ at m/z 321.89 (C₆H₄Br₂F₂NO).

- X-ray crystallography : Resolves spatial arrangement of substituents, critical for confirming regiochemistry .

Q. What are the common functionalization pathways for this compound in medicinal chemistry applications?

- Answer :

- Suzuki-Miyaura coupling : Substitution at Br positions using Pd(PPh₃)₄ catalyst and aryl boronic acids to introduce bioactive moieties .

- Hydroxyl derivatization : Esterification (e.g., acetyl chloride) or etherification (alkyl halides/K₂CO₃) to modify solubility or binding affinity.

- Reductive debromination : Zn/HOAc reduces one Br to generate monobromo intermediates for targeted modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity observed during nucleophilic substitution reactions at the 2- and 6-bromo positions?

- Answer : Regioselectivity conflicts arise from competing SNAr mechanisms. Computational modeling (DFT) predicts activation barriers for substitution at each position. Experimentally, controlled reactions with Grignard reagents at varying temperatures reveal kinetic vs. thermodynamic control:

- -78°C : Favors 2-position substitution (kinetic product).

- 25°C : Favors 6-position substitution (thermodynamic product).

Isolation of intermediates via flash chromatography and characterization by NMR/LC-MS clarifies pathways .

Q. What strategies mitigate yield reduction during the introduction of the difluoromethyl group in polar aprotic solvents?

- Answer : Yield drops (~40%) in DMF/DMSO stem from hydrolysis of the difluoromethylating agent. Mitigation strategies:

- Anhydrous conditions : Molecular sieves (4Å) and inert atmosphere (N₂/Ar).

- Phase-transfer catalysts : TBAB enhances reagent solubility.

- Stoichiometry optimization : 1.2–1.5 eq of HCF₂Cl minimizes side reactions.

Post-reaction quenching with NH₄Cl improves yields to >70% .

Q. How does the difluoromethyl group’s electronic and steric profile influence reactivity compared to trifluoromethyl or methyl analogs?

- Answer :

- Electronic effects : CF₂H is less electron-withdrawing (σₘ = 0.34) than CF₃ (σₘ = 0.43), reducing pyridine ring deactivation and enhancing nucleophilic substitution rates .

- Steric effects : CF₂H (van der Waals volume ~22 ų) is smaller than CF₃ (~30 ų), improving accessibility for nucleophilic attacks.

- Comparative kinetics : Substitution at 2-Br proceeds 10× faster in CF₂H analogs vs. CF₃ derivatives, as shown by Hammett plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.